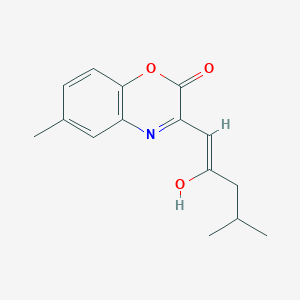

![molecular formula C16H12N6O3S2 B11611682 2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11611682.png)

2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[5,6-ビス(フラン-2-イル)-1,2,4-トリアジン-3-イル]スルファニル}-N-(5-メチル-1,3,4-チアゾール-2-イル)アセトアミドは、複素環式化合物のクラスに属する複雑な有機化合物です。フラン、トリアジン、チアゾール環を含む独自の構造を特徴とし、その潜在的な生物学的および薬理学的活性のため、様々な科学研究分野の関心の対象となっています。

製法

合成経路と反応条件

2-{[5,6-ビス(フラン-2-イル)-1,2,4-トリアジン-3-イル]スルファニル}-N-(5-メチル-1,3,4-チアゾール-2-イル)アセトアミドの合成は、一般的に、入手容易な前駆体から出発する多段階反応を伴います。 一般的な方法の1つは、フラン-2-カルボン酸ヒドラジドと水酸化ナトリウムおよび二硫化炭素をエタノール中で還流条件下で反応させる方法です 。その後、トリアジンとチアゾール部分を導入するために、さらなる反応が行われます。

工業生産方法

この化合物の具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチとしては、実験室での合成手順をスケールアップすることが考えられます。これには、反応条件の最適化、工業グレードの溶媒と試薬の使用、収率と純度を高めるための連続フロー反応器の使用が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with sodium hydroxide and carbon disulfide in ethanol under reflux conditions . This is followed by further reactions to introduce the triazine and thiadiazole moieties.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.

化学反応の分析

反応の種類

2-{[5,6-ビス(フラン-2-イル)-1,2,4-トリアジン-3-イル]スルファニル}-N-(5-メチル-1,3,4-チアゾール-2-イル)アセトアミドは、次のような様々な化学反応を起こす可能性があります。

酸化: フラン環は酸化されてフラノンを生成する可能性があります。

還元: トリアジン環は、特定の条件下で還元される可能性があります。

置換: チアゾール環は、求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤を置換反応に使用できます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、フラン環の酸化によってフラノンが生成され、チアゾール環の求核置換によって様々な官能基が導入されます。

科学研究への応用

2-{[5,6-ビス(フラン-2-イル)-1,2,4-トリアジン-3-イル]スルファニル}-N-(5-メチル-1,3,4-チアゾール-2-イル)アセトアミドは、いくつかの科学研究の応用があります。

化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。

生物学: 抗菌作用と抗がん作用の可能性について調査されています.

医学: 独自の構造と生物活性のため、潜在的な治療薬として研究されています。

科学的研究の応用

2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

作用機序

2-{[5,6-ビス(フラン-2-イル)-1,2,4-トリアジン-3-イル]スルファニル}-N-(5-メチル-1,3,4-チアゾール-2-イル)アセトアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物の構造は、酵素や受容体に結合し、その活性を阻害する可能性があります。これにより、抗菌作用や抗がん作用などの様々な生物学的効果がもたらされます。正確な分子標的と経路は現在も調査中ですが、この化合物は複数の標的に相互作用する能力があるため、さらなる研究のための有望な候補となっています。

類似の化合物との比較

類似の化合物

- 2-{[5-(2-フリル)-4-(2-メトキシエチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(5-メチル-1,3,4-チアゾール-2-イル)アセトアミド

- N-(3-シアノ-4,5,6,7-テトラヒドロベンゾチオフェン-2-イル)-2-[[5-[(1,5-ジメチル-3-オキソ-2-フェニルピラゾール-4-イル)アミノ]-1,3,4-チアゾール-2-イル]スルファニル]アセトアミド

独自性

2-{[5,6-ビス(フラン-2-イル)-1,2,4-トリアジン-3-イル]スルファニル}-N-(5-メチル-1,3,4-チアゾール-2-イル)アセトアミドを類似の化合物から際立たせているのは、フラン、トリアジン、チアゾール環の独自な組み合わせです。

類似化合物との比較

Similar Compounds

- **2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide

- **N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Uniqueness

What sets 2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide apart from similar compounds is its unique combination of furan, triazine, and thiadiazole rings

特性

分子式 |

C16H12N6O3S2 |

|---|---|

分子量 |

400.4 g/mol |

IUPAC名 |

2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C16H12N6O3S2/c1-9-19-22-16(27-9)17-12(23)8-26-15-18-13(10-4-2-6-24-10)14(20-21-15)11-5-3-7-25-11/h2-7H,8H2,1H3,(H,17,22,23) |

InChIキー |

DWUIQRCIDAGOCG-UHFFFAOYSA-N |

正規SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]quinolin-8-ol](/img/structure/B11611599.png)

![2-[(4Z)-4-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B11611600.png)

![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B11611602.png)

![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11611603.png)

![spiro[1,3-benzoxazine-2,1'-cycloheptan]-4(3H)-one](/img/structure/B11611605.png)

![7-[(2,6-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B11611609.png)

![1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}propan-1-one](/img/structure/B11611638.png)

![ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11611646.png)

![ethyl (3aS,4R,9bR)-4-[4-(propan-2-yl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11611653.png)

![3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B11611671.png)

![4-[3-(4-chlorophenyl)-1-(6-chloro-4-phenylquinazolin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B11611673.png)